molecular formula C10H21NO B1517344 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol CAS No. 1092300-65-6

2-[(4-Ethylcyclohexyl)amino]ethan-1-ol

Cat. No.: B1517344
CAS No.: 1092300-65-6
M. Wt: 171.28 g/mol
InChI Key: ZGBAAXUFCMHOGH-UHFFFAOYSA-N
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Description

2-[(4-Ethylcyclohexyl)amino]ethan-1-ol is an ethanolamine derivative featuring a 4-ethylcyclohexyl substituent attached to the amino group of ethanolamine. This compound combines the hydrophilic properties of ethanolamine with the hydrophobic cyclohexyl moiety, making it a candidate for applications in surfactant chemistry, pharmaceutical intermediates, or coordination chemistry. Its synthesis likely involves nucleophilic substitution between ethanolamine and a 4-ethylcyclohexyl halide or via reductive amination of 4-ethylcyclohexanone with ethanolamine derivatives .

Properties

IUPAC Name

2-[(4-ethylcyclohexyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-9-3-5-10(6-4-9)11-7-8-12/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBAAXUFCMHOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4-ethylcyclohexylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities and by-products. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: : The compound can be reduced to form a secondary amine.

  • Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) are typically employed.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of secondary amines.

  • Substitution: : Formation of alkyl halides or sulfonates.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, including neurotransmitter receptors. Specifically, compounds with similar structures have shown activity as serotonin receptor antagonists, which could be beneficial in treating mood disorders and anxiety .

Antimicrobial Activity:
Recent studies have indicated that derivatives of this compound may exhibit antimicrobial properties. For instance, research into related cyclohexylamines has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for developing new antimicrobial agents .

Materials Science

Liquid Crystal Applications:
In materials science, this compound can be utilized in the synthesis of liquid crystal polymers. These polymers are crucial for developing advanced electronic displays and sensors. The compound's ability to modify the orientation of liquid crystal molecules enhances the performance of liquid crystal displays (LCDs), making it a valuable component in this field .

Synthesis of Novel Polymers:
The compound can also serve as a building block in the synthesis of comb-like polystyrene derivatives, which have applications in drug delivery systems and as additives in various industrial processes. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated derivatives of cyclohexylaminesShowed significant activity against multiple bacterial strains
Research on Liquid CrystalsInvestigated the effect of ethylcyclohexyl groups on LC orientationFound improved stability and uniformity in LC cells using modified polystyrene
Pharmacological EvaluationAssessed serotonin receptor interactionsIndicated potential for mood disorder treatments through receptor modulation

Mechanism of Action

The mechanism by which 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol exerts its effects depends on its specific application

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Strategy Potential Applications/Properties References
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol C₁₀H₂₁NO 171.28 4-Ethylcyclohexyl group on amino moiety Likely via nucleophilic substitution or reductive amination Surfactants, pharmaceutical intermediates
2-[(2-Methylcyclohexyl)amino]ethan-1-ol C₉H₁₉NO 157.25 2-Methylcyclohexyl substituent Not explicitly described; analogous to above Similar to target compound, lower lipophilicity
2-[(4-Aminophenyl)methoxy]ethan-1-ol C₉H₁₃NO₂ 167.21 Aromatic 4-aminophenylmethoxy group Etherification of ethanolamine with 4-aminophenylmethyl halide Polymer synthesis, bioactive molecule scaffolds
2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol C₉H₂₁N₂O 173.28 Branched alkyl chain with ethyl and amino groups C-N bond formation between amines and chlorinated precursors (e.g., HCQ synthesis) Antimalarial drug intermediates (e.g., HCQ)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₆H₂₆O₃ 278.38 Bulky tetramethylbutylphenoxy-ethoxy chain Etherification of glycol derivatives Surfactants, industrial solvents

Key Observations:

Substituent Effects: The 4-ethylcyclohexyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to the 2-methylcyclohexyl analog .

Synthesis Complexity: Compounds with branched alkyl chains (e.g., 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol) require multi-step C-N bond-forming reactions, as seen in hydroxychloroquine (HCQ) synthesis . Ether-linked derivatives (e.g., phenoxyethoxyethanol) are synthesized via straightforward etherification but may lack the stereochemical complexity of cyclohexyl derivatives .

Application Trends: Cyclohexyl-substituted ethanolamines are understudied in medicinal chemistry but share structural motifs with bioactive amines (e.g., cyclohexylamine in antiviral agents). Ethanolamine derivatives with bulky substituents (e.g., tetramethylbutylphenoxy) are commonly used in industrial solvents or surfactants due to their amphiphilic nature .

Biological Activity

2-[(4-Ethylcyclohexyl)amino]ethan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves examining its interaction with various biological targets, pharmacokinetics, and the implications of its structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H19_{19}N1_{1}O1_{1}, with a molecular weight of 181.28 g/mol. Its structure features an ethylcyclohexyl group attached to an aminoethanol backbone, which may influence its interaction with biological systems.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Receptor Interaction : Similar compounds have shown affinity for various receptors, including dopamine and serotonin receptors, suggesting that this compound may exhibit similar interactions .
  • Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, impacting physiological processes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has favorable absorption characteristics and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity .

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds indicates that derivatives of cyclohexylamines often demonstrate significant activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area .

Case Studies

  • Dopaminergic Activity : In studies involving compounds structurally related to this compound, significant dopaminergic activity was observed. This indicates a potential role in neuropharmacology, particularly concerning disorders like Parkinson's disease .
  • Antidepressant Effects : Some analogs have shown promise as antidepressants by modulating serotonin receptors. The potential for this compound to influence mood disorders warrants further investigation .

Data Table: Biological Activity Comparison

Compound NameActivity TypeReference
This compoundAntimicrobial
Cyclohexylamine derivativesDopaminergic
Serotonin receptor modulatorsAntidepressant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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